1-(4-chloro-3-nitrobenzyl)-4-piperidinol
Description
Properties
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-11-2-1-9(7-12(11)15(17)18)8-14-5-3-10(16)4-6-14/h1-2,7,10,16H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMBICQCVHCFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID17504571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-4-piperidinol Derivatives
- Example: 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (C₁₂H₁₈Cl₂N₂) Structural Differences: Replaces the nitro group with an amine (-NH₂) at the piperidine 4-position.
Haloperidol and Metabolites
- Haloperidol: 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinol Structural Differences: Incorporates a fluorophenyl-oxobutyl chain instead of a nitrobenzyl group.
Neuroactive Piperidinol Derivatives
- Co 101244 Hydrochloride: 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol Structural Differences: Substitutes the nitrobenzyl group with a phenoxyethyl and methylbenzyl moiety. Functional Impact: Acts as an NMDA receptor antagonist, highlighting how substituent polarity and bulk influence neuroactivity.
Pharmacological and Functional Comparisons
Table 1: Pharmacological Profiles of Selected Piperidinol Derivatives
Key Observations :
- Receptor Specificity : Haloperidol’s fluorophenyl and ketone groups enable cross-blood-brain barrier penetration, whereas the nitrobenzyl group’s polarity might limit central nervous system activity.
Metabolism :
- Piperidinol derivatives often undergo hepatic oxidation or conjugation. For example, haloperidol metabolites include reduced (RHP) and pyridinium derivatives .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-chloro-3-nitrobenzyl)-4-piperidinol, and how do reaction conditions influence yield and purity?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including cyanidation, nitrile reduction, and cyclization, as seen in structurally similar piperidine derivatives (e.g., 1-benzyl-4-piperidone via 4-chlorobutyryl chloride and benzyl chloride) . Optimization of solvent systems (e.g., anhydrous THF or DMF) and temperature control (e.g., 0–5°C for nitration steps) can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 65–70 | >90% |
| Benzylation | Benzyl chloride, K₂CO₃, DMF, 80°C | 75–80 | >95% |
Q. How can researchers validate the structural identity of 1-(4-chloro-3-nitrobenzyl)-4-piperidinol using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the benzyl group (δ 4.3–4.5 ppm for CH₂), nitro substituent (meta to chloro, δ 8.1–8.3 ppm), and piperidinol ring protons (δ 3.5–4.0 ppm for OH-bearing carbon) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 311.7 (C₁₂H₁₄ClN₂O₃). Fragmentation patterns (e.g., loss of NO₂ or Cl) aid in structural confirmation .
- Common Pitfalls : Overlapping signals in NMR due to rotational isomers; use of deuterated DMSO for resolving OH protons .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility and crystallinity data for 1-(4-chloro-3-nitrobenzyl)-4-piperidinol derivatives?
- Methodology :
- Solubility Profiling : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10) to identify optimal conditions for biological assays .
- Polymorphism Studies : Use X-ray crystallography or DSC to analyze crystalline forms. For example, derivatives with para-substituted chlorophenyl groups exhibit higher melting points (187–190°C) compared to ortho-substituted analogs .
Q. How can computational modeling guide the design of 1-(4-chloro-3-nitrobenzyl)-4-piperidinol analogs for NMDA receptor antagonism?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to the NR2B subunit of NMDA receptors. Prioritize analogs with nitro groups positioned for hydrogen bonding with GluN2B residues (e.g., Arg67) .
- QSAR Analysis : Correlate logP values (1.5–2.5) with neuroprotective activity in vitro. Derivatives with logP >2.0 show enhanced blood-brain barrier penetration .
- Validation : In vitro assays measuring IC₅₀ against NMDA-induced cytotoxicity in neuronal cells (e.g., SH-SY5Y line) .
Q. What experimental approaches address discrepancies in reported biological activity across in vitro vs. in vivo models?
- Methodology :
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Nitro groups are prone to reduction, forming reactive intermediates that may skew in vivo results .
- Pharmacokinetic Profiling : Monitor plasma half-life (t₁/₂) and AUC in rodent models. Co-administration with cytochrome inhibitors (e.g., ketoconazole) can clarify metabolic pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
